molecular formula C21H24FN7O B2481386 7-[4-(cyclopentylacetyl)piperazin-1-yl]-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1005293-05-9

7-[4-(cyclopentylacetyl)piperazin-1-yl]-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2481386
CAS No.: 1005293-05-9
M. Wt: 409.469
InChI Key: URBLVMBUORDRIL-UHFFFAOYSA-N
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Description

7-[4-(cyclopentylacetyl)piperazin-1-yl]-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C21H24FN7O and its molecular weight is 409.469. The purity is usually 95%.
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Scientific Research Applications

Antihypertensive Applications

  • Antihypertensive Activity: A study synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, which are structurally related to the specified compound. This research found promising antihypertensive activity in some compounds, demonstrating the potential of triazolopyrimidines in treating hypertension (Bayomi et al., 1999).

Antagonist Activity

  • 5-HT2 and Alpha 1 Receptor Antagonist Activity: Compounds with structures similar to 7-[4-(cyclopentylacetyl)piperazin-1-yl]-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine have been shown to exhibit 5-HT2 and alpha 1 receptor antagonist activities. This is significant for potential applications in treating psychiatric and neurological disorders (Watanabe et al., 1992).

Anticancer Applications

  • Anticancer Activity: Novel substituted [1,2,3]triazolo[4,5-d]pyrimidine-7-one derivatives were synthesized and tested for in vitro anticancer activity against various cancer cell lines. Compounds displayed promising anticancer activities, highlighting the potential of triazolopyrimidine derivatives in cancer treatment (Mohamed et al., 2021).

Insecticidal Applications

  • Insecticidal Agents: Research into the synthesis and biochemical impacts of certain heterocyclic compounds, including triazolopyrimidines, demonstrated their potential as insecticidal agents. This indicates a possible application in agriculture and pest control (Soliman et al., 2020).

Antiproliferative Applications

  • Antiproliferative Activity Against Cancer Cell Lines: Fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines, structurally related to the specified compound, showed significant antiproliferative activity against breast, colon, and lung cancer cell lines. This suggests their potential as therapeutic agents in cancer treatment (Dolzhenko et al., 2008).

Adenosine Receptor Antagonists

  • Adenosine A2a Receptor Antagonists: Piperazine derivatives of triazolopyrimidines have been shown to be potent adenosine A2a receptor antagonists, with applications in treating Parkinson's disease and other movement disorders (Vu et al., 2004).

Properties

IUPAC Name

2-cyclopentyl-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7O/c22-16-6-3-7-17(13-16)29-21-19(25-26-29)20(23-14-24-21)28-10-8-27(9-11-28)18(30)12-15-4-1-2-5-15/h3,6-7,13-15H,1-2,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBLVMBUORDRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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